(2,7-Dimethyl-1H-indol-3-yl)-acetic acid synthesis pathway
(2,7-Dimethyl-1H-indol-3-yl)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid
This guide provides a comprehensive overview of the synthetic pathways leading to (2,7-Dimethyl-1H-indol-3-yl)-acetic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and materials science. We will delve into the core chemical principles, provide detailed experimental protocols, and explain the causality behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction and Strategic Overview
(2,7-Dimethyl-1H-indol-3-yl)-acetic acid belongs to the indole-3-acetic acid (IAA) class of compounds. While IAA itself is a primary plant hormone (auxin), substituted analogues are pivotal scaffolds in drug discovery and development. The dimethyl substitution on the indole core at positions 2 and 7 modifies the molecule's electronic and steric properties, making it a valuable building block for creating novel therapeutic agents. For instance, various substituted indole-3-acetic acid derivatives have been explored as potent antagonists for the CRTh2 receptor in inflammatory diseases[1].
The synthesis of this target molecule can be approached through several classic indole synthesis reactions. The most direct and industrially scalable method is the Fischer Indole Synthesis , which constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound. This will be the primary focus of this guide. Alternative strategies, such as the Japp-Klingemann reaction to generate the key hydrazone intermediate, offer valuable flexibility.
Primary Synthetic Pathway: The Fischer Indole Synthesis
The Fischer Indole Synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for its robustness and broad substrate scope[2][3]. The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus[3][4]. For our target molecule, this translates to the reaction between (2,6-dimethylphenyl)hydrazine and levulinic acid (or its ester).
Mechanistic Rationale
The reaction proceeds through a series of well-established steps, each critical for the final ring formation. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.
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Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2,6-dimethylphenyl)hydrazine with the ketone of levulinic acid to form the corresponding phenylhydrazone.
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Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine'). This step is crucial as it sets up the molecule for the key rearrangement.
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[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement, often referred to as the Robinson-Robinson rearrangement. This is the core bond-forming step that creates the C-C bond for the new five-membered ring.
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Aromatization: The resulting diimine intermediate readily cyclizes to form an aminoacetal. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring[2][6].
Visualizing the Fischer Indole Synthesis
The overall synthetic scheme is depicted below.
Caption: Overall scheme of the Fischer Indole Synthesis.
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (2,6-Dimethylphenyl)hydrazine | 136.19 | 10.0 g | 0.073 |
| Levulinic Acid | 116.11 | 9.4 g | 0.081 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (sat. NaCl) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,6-dimethylphenyl)hydrazine (10.0 g, 0.073 mol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the hydrazine is fully dissolved.
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Addition of Ketone: Add levulinic acid (9.4 g, 0.081 mol) to the solution. The mixture may become slightly warm.
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Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
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Workup - Quenching and Extraction:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Carefully pour the dark reaction mixture into a beaker containing 400 mL of ice-cold water. A precipitate may form.
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Stir the aqueous mixture vigorously for 15 minutes.
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Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
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Purification:
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The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture.
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure (2,7-Dimethyl-1H-indol-3-yl)-acetic acid.
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Alternative Pathway: Japp-Klingemann Reaction
The pathway involves:
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Diazotization: 2,6-dimethylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form the corresponding diazonium salt.
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Coupling and Cleavage: The diazonium salt is then reacted with a β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate. This coupling is followed by a hydrolytic cleavage that expels a carboxyl group, yielding the phenylhydrazone of a 1,2-diketone.
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Fischer Synthesis: The resulting hydrazone is then cyclized under acidic conditions as described in the primary pathway to yield the target indole.
Caption: Japp-Klingemann reaction as a route to the hydrazone.
This two-step approach (Japp-Klingemann followed by Fischer) adds versatility to the synthesis of complex indole derivatives[8].
Product Characterization
The identity and purity of the synthesized (2,7-Dimethyl-1H-indol-3-yl)-acetic acid (CAS 5435-41-6) should be confirmed using standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, singlets for the two methyl groups (at C2 and C7), a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the N-H proton of the indole.
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¹³C NMR: The carbon NMR will show distinct signals for the nine carbons of the dimethylindole core and the two carbons of the acetic acid moiety.
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Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H and C=C stretches of the aromatic system.
Conclusion
The Fischer Indole Synthesis represents the most efficient and direct pathway for the preparation of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid. Its reliable mechanism and operational simplicity make it a preferred method for both laboratory-scale synthesis and potential industrial scale-up. By understanding the underlying mechanistic principles and the practical considerations of the experimental protocol, researchers can confidently synthesize this valuable compound for further application in drug discovery and chemical biology. The Japp-Klingemann reaction serves as a powerful secondary option, enhancing the synthetic chemist's toolkit for accessing diverse indole structures.
References
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THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1 . The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Japp–Klingemann reaction . Wikipedia. Available from: [Link]
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Podányi, B. et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION . ARKIVOC. Available from: [Link]
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Reissert indole synthesis | Request PDF . ResearchGate. Available from: [Link]
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Sajjadifar, S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I . Molecules. Available from: [Link]
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Fischer Indole Synthesis . Organic Chemistry Portal. Available from: [Link]
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Indole-3-acetic Acid . Organic Syntheses. Available from: [Link]
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Sandham, D. A. et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists . Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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